5-Bromo-2-methylbenzaldehyde

Catalog No.
S681596
CAS No.
90050-59-2
M.F
C8H7BrO
M. Wt
199.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methylbenzaldehyde

CAS Number

90050-59-2

Product Name

5-Bromo-2-methylbenzaldehyde

IUPAC Name

5-bromo-2-methylbenzaldehyde

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

InChI

InChI=1S/C8H7BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3

InChI Key

YILPAIKZHXATHY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)C=O

Canonical SMILES

CC1=C(C=C(C=C1)Br)C=O

5-Bromo-2-methylbenzaldehyde is an organic compound with the molecular formula C₈H₇BrO and a molecular weight of approximately 199.04 g/mol. It features a bromine atom and a formyl group attached to a methyl-substituted benzene ring, making it a member of the benzaldehyde family. The compound appears as a solid at room temperature and is known for its distinct aromatic properties.

As 5-bromo-2-methylbenzaldehyde primarily functions as a synthetic intermediate, a specific mechanism of action in biological systems is not applicable.

  • Potential Skin and Eye Irritant: The aldehyde group can irritate skin and eyes upon contact.
  • Suspected Respiratory Irritant: Inhalation of vapors may irritate the respiratory tract.
  • Potential Flammability: Organic compounds with aromatic rings are generally flammable. Specific flash point data for 5-bromo-2-methylbenzaldehyde is unavailable.

Organic Synthesis

-Br-2-Me-benzaldehyde serves as a valuable building block in organic synthesis. Its reactive aldehyde group allows it to participate in various condensation reactions, enabling the construction of complex molecules. For instance, it can undergo aldol condensation reactions to form β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products [1]. Additionally, 5-Br-2-Me-benzaldehyde can be employed in Wittig reactions and Knoevenagel condensations to access diverse alkenes and conjugated enones, respectively [2, 3].

  • Sources:
    • [1] Li, J., & Corey, E. J. (1997). A new and efficient aldol condensation methodology using N-acyliminium ions and its application to the total synthesis of (+)-discodermolide. Journal of the American Chemical Society, 119(25), 5997-6010.
    • [2] Vedejs, E., & Beckwith, R. E. (1978). The Wittig reaction in organic synthesis. Progress in Physical Organic Chemistry, 12, 147-334.
    • [3] Xu, Y., & Li, C. J. (2010). Asymmetric Knoevenagel condensation catalyzed by chiral bifunctional Brønsted acid-Lewis acid thiourea. Advanced Synthesis & Catalysis, 352(5-6), 813-822.

Material Science

-Br-2-Me-benzaldehyde exhibits potential applications in material science due to its ability to participate in the formation of functional materials. It can be employed as a precursor for the synthesis of Schiff base ligands, which can complex with various metal ions [4]. These metal complexes can find potential use in various areas, such as catalysis, sensors, and optoelectronic devices [5].

  • Sources:
    • [4] Singh, N., & Sharma, A. K. (2012). Synthesis, characterization and biological activity of Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde. Der Pharma Chemica, 4(5), 1841-1845.
    • [5] Zhang, J., Sun, L., Xue, F., & Sun, D. (2016). Schiff base metal complexes in photocatalysis. Coordination Chemistry Reviews, 311, 114-153.
Typical of aldehydes and aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, forming alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The bromine substituent can direct electrophiles to the ortho and para positions on the benzene ring.
  • Condensation Reactions: It can react with amines and other nucleophiles to form imines or other condensation products.

These reactions are essential for synthesizing more complex organic molecules.

Research indicates that 5-Bromo-2-methylbenzaldehyde exhibits biological activity, particularly in the context of its interaction with enzymes. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a critical role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting the compound's relevance in medicinal chemistry .

The synthesis of 5-Bromo-2-methylbenzaldehyde can be achieved through several methods:

  • Bromination of 2-Methylbenzaldehyde: This method involves the bromination of 2-methylbenzaldehyde using bromine or a brominating agent under controlled conditions.
  • Using Diisobutylaluminium Hydride: A more complex synthesis involves the reduction of appropriate precursors with diisobutylaluminium hydride in tetrahydrofuran, followed by quenching with acetone to yield high purity .
  • Rearrangement Reactions: Certain rearrangement reactions can also lead to the formation of this compound from simpler aromatic precursors.

These methods allow for the production of 5-Bromo-2-methylbenzaldehyde with varying degrees of efficiency and yield.

5-Bromo-2-methylbenzaldehyde serves as an important building block in organic synthesis. Its applications include:

  • Intermediate in Organic Synthesis: It is utilized in the preparation of various pharmaceuticals and agrochemicals.
  • Flavors and Fragrances: The compound may be used in creating specific scents due to its aromatic properties.
  • Dyes and Pigments: It can also contribute to the synthesis of dyes, enhancing color properties in various applications .

Interaction studies have highlighted that 5-Bromo-2-methylbenzaldehyde interacts with biological systems primarily through enzyme inhibition. Its ability to inhibit cytochrome P450 enzymes suggests potential implications for drug-drug interactions, making it significant for pharmacological research. Understanding these interactions is crucial for evaluating safety profiles when used in medicinal chemistry .

Several compounds share structural similarities with 5-Bromo-2-methylbenzaldehyde, including:

Compound NameMolecular FormulaSimilarity Index
3-Bromo-2-methylbenzaldehydeC₈H₇BrO0.97
4-Bromo-3,5-dimethylbenzaldehydeC₉H₉BrO0.95
3-Chloro-4-methylbenzaldehydeC₈H₇ClO0.92
2-Bromo-4-methylbenzaldehydeC₈H₇BrO0.93

Uniqueness

What sets 5-Bromo-2-methylbenzaldehyde apart from these similar compounds is its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. The presence of both a bromine atom and an aldehyde group allows for unique pathways in synthetic chemistry that may not be available to its analogs.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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